![molecular formula C24H27N3O3S B2579017 1-(3-((4-Ethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-4-carboxamide CAS No. 887863-98-1](/img/structure/B2579017.png)
1-(3-((4-Ethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-4-carboxamide
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Description
1-(3-((4-Ethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-4-carboxamide, also known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
Research on similar sulfonyl and quinolinyl compounds involves detailed synthesis processes and characterization. For instance, the synthesis of bioactive molecules with sulphonamido quinazolinyl imidazole for biological screening involves complex synthetic routes and characterization using spectral data such as UV-Visible, IR, 1H NMR, and MASS spectroscopy to confirm compound identities and explore their biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009). Similarly, the development of non-peptide NK1 receptor ligands based on the 4-phenylpyridine moiety, involving the transformation of the quinoline nucleus to obtain ligands showing affinity in the nanomolar range, showcases the synthesis and application in biological contexts (Giuliani et al., 2011).
Biological and Pharmacological Screening
Several studies focus on the biological evaluation of compounds with similar molecular frameworks. For example, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents reveal the potential of these compounds in anticancer activity, highlighting the importance of molecular design in developing therapeutic agents (Rehman et al., 2018). Moreover, research on N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities demonstrates the potential applications of these compounds in addressing neurological disorders (Khalid et al., 2014).
Molecular Docking and Anticancer Potential
The application of molecular docking techniques to examine binding interactions with human proteins and the exploration of anticancer potential in various compounds, such as those incorporating the piperidine nucleus, underscores the intersection of computational biology and pharmacology in identifying and optimizing potential therapeutic agents (Sapariya et al., 2017).
properties
IUPAC Name |
1-[3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-3-17-5-7-19(8-6-17)31(29,30)22-15-26-21-9-4-16(2)14-20(21)23(22)27-12-10-18(11-13-27)24(25)28/h4-9,14-15,18H,3,10-13H2,1-2H3,(H2,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYAUEZCWGLJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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